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Compound of Interest

Compound Name: 3,5-Diphenylpyridazine

Cat. No.: B15371788

In-Depth Analysis of 3,5-Diphenylpyridazine: A
Theoretical and Computational Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the electronic structure of 3,5-
diphenylpyridazine, a heterocyclic compound of interest in medicinal chemistry and materials
science. While a comprehensive, dedicated experimental and computational study on this
specific molecule is not readily available in existing literature, this paper synthesizes
foundational knowledge from studies of analogous pyridazine derivatives and outlines the
established theoretical methodologies for such an analysis. This guide serves as a robust
framework for researchers initiating computational studies on 3,5-diphenylpyridazine and
similar compounds.

Introduction to 3,5-Diphenylpyridazine

Pyridazine, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, and
its derivatives are of significant interest due to their diverse biological activities. The
introduction of phenyl substituents at the 3 and 5 positions is expected to significantly influence
the molecule's electronic properties, planarity, and potential for intermolecular interactions,
thereby affecting its pharmacological and material properties. Understanding the electronic
structure is paramount for predicting its reactivity, stability, and interaction with biological
targets.
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Theoretical and Computational Methodology

The primary method for investigating the electronic structure of molecules like 3,5-
diphenylpyridazine is Density Functional Theory (DFT). This quantum mechanical modeling
method is employed to investigate the ground-state properties of chemical systems. For
electronic excitations and UV-Vis spectra simulation, Time-Dependent Density Functional
Theory (TD-DFT) is the standard approach.

Computational Protocol

A typical computational workflow for analyzing the electronic structure of 3,5-
diphenylpyridazine would involve the following steps:

Initial Molecular Structure Input

Y

Geometry Optimization
(e.g., B3LYP/6-311++G(d,p))

Y

Frequency Calculation
(Confirmation of Minimum Energy)

N T

Frontier Molecular Orbital Analysis . . . . . TD-DFT Calculation
(HOMO-LUMO) Molecular Electrostatic Potential (MEP) Analysis Natural Bond Orbital (NBO) Analysis (UV-Vis Spectra Simulation)

N

Data Analysis and Interpretation

Click to download full resolution via product page

Caption: Computational workflow for electronic structure analysis.

Methodological Details:
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» Software: Gaussian, ORCA, or similar quantum chemistry software packages are typically
used.

» Functional and Basis Set: A common and reliable choice for this type of molecule is the
B3LYP hybrid functional combined with a Pople-style basis set such as 6-311++G(d,p). This
combination provides a good balance between accuracy and computational cost for
calculating geometries and electronic properties.

o Solvation Model: To simulate a more realistic environment, a solvent model like the
Polarizable Continuum Model (PCM) can be incorporated, with solvents such as water,
ethanol, or DMSO.

Predicted Electronic Properties and Data
Presentation

Based on studies of structurally similar molecules, the following quantitative data would be the
expected output of a computational analysis of 3,5-diphenylpyridazine.

Molecular Geometry

The geometry optimization would yield the most stable conformation of the molecule, providing
key bond lengths and angles.

Table 1: Predicted Optimized Geometrical Parameters for 3,5-Diphenylpyridazine
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Parameter Predicted Value (A or °)

Bond Lengths (A)

C-C (pyridazine ring) ~1.39-1.41
C-N (pyridazine ring) ~1.33-1.35
N-N (pyridazine ring) ~1.34

C-C (phenyl rings) ~1.39-1.40
C-C (inter-ring) ~1.48 - 1.50
C-H ~1.08 - 1.09

**Bond Angles (°) **

C-N-N (pyridazine ring) ~118 - 120
N-C-C (pyridazine ring) ~120 - 122
C-C-C (phenyl rings) ~119-121
Dihedral Angle (N-N-C-C) ~0 (planar)
Dihedral Angle (inter-ring) Variable (rotation)

Note: These are estimated values based on related structures and should be confirmed by
specific calculations for 3,5-diphenylpyridazine.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital
(LUMO) are crucial for understanding the chemical reactivity and electronic transitions. The
energy difference between them, the HOMO-LUMO gap, is a key indicator of molecular
stability.

Table 2: Predicted Frontier Molecular Orbital Energies for 3,5-Diphenylpyridazine
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Parameter Predicted Energy (eV)
HOMO Energy ~-6.0t0-6.5

LUMO Energy ~-151t0-2.0
HOMO-LUMO Gap ~4.0t05.0

A larger HOMO-LUMO gap suggests higher kinetic stability and lower chemical reactivity. The
distribution of HOMO and LUMO densities would likely show the HOMO localized on the phenyl
rings and the LUMO on the electron-deficient pyridazine ring.

Molecular Electrostatic Potential (MEP)

The MEP map provides a visualization of the charge distribution and is used to predict sites for
electrophilic and nucleophilic attack.

Electrophilic Attack Site Nucleophilic Attack Site

L?redicted Lredicted

3,5-Diphenylpyridazine

Phenyl Rings Pyridazine Ring

(Electron Rich) (Electron Deficient)

Click to download full resolution via product page
Caption: Predicted sites for electrophilic and nucleophilic attack.

The nitrogen atoms of the pyridazine ring are expected to be the most electron-rich regions
(negative potential), making them susceptible to electrophilic attack. The regions around the
hydrogen atoms of the phenyl rings would exhibit a positive electrostatic potential.

Experimental Protocols
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While specific experimental data for 3,5-diphenylpyridazine is not detailed in the available
literature, standard protocols for synthesis and characterization would be as follows:

Synthesis Protocol

A common route for the synthesis of 3,5-diarylpyridazines involves the condensation of a 1,4-
dicarbonyl compound with hydrazine hydrate.

1,3-Diphenyl-1,4-pentanedione

Reflux in Ethanol »_| Cooling, Precipitation, = | Recrystallization -
+ Hydrazine Hydrate (with catalytic acid) = Filtration "1 (e.g., from Ethanol)

| 3,5-Diphenylpyridazine

\

Click to download full resolution via product page

Caption: General synthesis workflow for 3,5-diphenylpyridazine.

Characterization Protocols

e Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 3C NMR spectra would be
recorded to confirm the chemical structure.

« Infrared (IR) Spectroscopy: To identify the characteristic functional groups and vibrational
modes.

o UV-Vis Spectroscopy: To determine the electronic absorption properties and compare them
with TD-DFT calculations.

e Mass Spectrometry: To confirm the molecular weight of the synthesized compound.

o X-ray Crystallography: To determine the precise solid-state molecular structure, including
bond lengths and angles, for direct comparison with computational results.

Conclusion

This technical guide outlines the standard and expected theoretical and computational
approaches for a detailed investigation of the electronic structure of 3,5-diphenylpyridazine.
While specific experimental and computational data for this molecule are not yet
comprehensively published, the methodologies and predicted data presented here provide a
solid foundation for future research. The insights gained from such studies are invaluable for
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the rational design of new drug candidates and advanced materials based on the pyridazine
scaffold. Researchers are encouraged to perform these specific calculations and experimental
validations to build upon this foundational framework.

 To cite this document: BenchChem. [Theoretical and computational studies of 3,5-
Diphenylpyridazine electronic structure]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15371788#theoretical-and-computational-studies-of-
3-5-diphenylpyridazine-electronic-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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